molecular formula C12H13NOS B2502789 4-(phenylsulfanyl)oxane-4-carbonitrile CAS No. 1494159-66-8

4-(phenylsulfanyl)oxane-4-carbonitrile

Cat. No.: B2502789
CAS No.: 1494159-66-8
M. Wt: 219.3
InChI Key: GVOAKHUSHHGZQY-UHFFFAOYSA-N
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Description

4-(phenylsulfanyl)oxane-4-carbonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of oxane, featuring a phenylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfanyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with phenylsulfanyl compounds under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxane, followed by the addition of phenylsulfanyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfanyl)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-(phenylsulfanyl)oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)oxane-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylsulfanyl)tetrahydro-2H-pyran-4-carbonitrile
  • 4-(phenylsulfanyl)oxane-4-carboxamide

Uniqueness

4-(phenylsulfanyl)oxane-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-phenylsulfanyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOAKHUSHHGZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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